molecular formula C14H23O6PS B12557138 Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester CAS No. 143798-82-7

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester

Cat. No.: B12557138
CAS No.: 143798-82-7
M. Wt: 350.37 g/mol
InChI Key: USTDPEJAFZAUGH-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is an organophosphorus compound characterized by a phosphonic acid core esterified with two ethyl groups. The propyl chain at the phosphorus atom is substituted at the 2-position with a methylsulfonyloxy (mesyloxy) group and at the 3-position with a phenyl group.

Properties

CAS No.

143798-82-7

Molecular Formula

C14H23O6PS

Molecular Weight

350.37 g/mol

IUPAC Name

(1-diethoxyphosphoryl-3-phenylpropan-2-yl) methanesulfonate

InChI

InChI=1S/C14H23O6PS/c1-4-18-21(15,19-5-2)12-14(20-22(3,16)17)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3

InChI Key

USTDPEJAFZAUGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(CC1=CC=CC=C1)OS(=O)(=O)C)OCC

Origin of Product

United States

Preparation Methods

Michaelis-Arbuzov Reaction with Sulfonate Esters

A foundational approach involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated precursor to form the phosphonate ester. For the target compound, the intermediate 2-[(methylsulfonyl)oxy]-3-phenylpropyl chloride is synthesized first.

  • Synthesis of the Chloro Intermediate :

    • 3-Phenylpropan-1-ol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield 2-[(methylsulfonyl)oxy]-3-phenylpropan-1-ol .
    • Subsequent chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates the chloro derivative.
  • Phosphorylation :

    • The chloro intermediate reacts with diethyl phosphite under anhydrous conditions. A catalyst such as potassium iodide (KI) or tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution:
      $$
      \text{(C}2\text{H}5\text{O)}2\text{P(O)H + Cl-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 + \text{HCl}
      $$
    • Yields range from 65–80% after purification by vacuum distillation or column chromatography.

Mitsunobu Reaction for Stereoselective Synthesis

For stereocontrolled preparation, the Mitsunobu reaction couples a secondary alcohol with diethyl phosphite using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):

  • Substrate Preparation :

    • 2-Hydroxy-3-phenylpropyl methanesulfonate is synthesized via mesylation of 2-hydroxy-3-phenylpropan-1-ol .
  • Phosphonate Formation :

    • The alcohol reacts with diethyl phosphite under Mitsunobu conditions:
      $$
      \text{HO-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 + \text{(C}2\text{H}5\text{O)}2\text{P(O)H} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{-CH(Ph)-O-SO}2\text{CH}_3
      $$
    • This method achieves high stereochemical fidelity (>90% ee) but requires careful control of stoichiometry to avoid side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Integration

The phenyl group is introduced via Suzuki coupling, leveraging palladium catalysis to form the C–P bond:

  • Boronic Acid Preparation :

    • 3-Phenylpropenyl boronic acid is synthesized from allyl bromide and phenylboronic acid.
  • Cross-Coupling :

    • A phosphonate-containing electrophile (e.g., diethyl (2-bromoethyl)phosphonate ) reacts with the boronic acid in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃):
      $$
      \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{CH}2\text{Br + Ph-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{CH(Ph)-O-SO}2\text{CH}3
      $$
    • Post-coupling mesylation with MsCl completes the synthesis.

One-Pot Tandem Reactions

Kabachnik-Fields Reaction with Sulfonyloxy Aldehydes

A three-component Kabachnik-Fields reaction condenses an aldehyde, amine, and phosphite. For the target compound:

  • Aldehyde Synthesis :

    • 2-[(Methylsulfonyl)oxy]-3-phenylpropanal is prepared by oxidation of the corresponding alcohol.
  • Reaction with Diethyl Phosphite :

    • The aldehyde, ammonia, and diethyl phosphite react in a polar aprotic solvent (e.g., DMF):
      $$
      \text{O=CH-CH(Ph)-O-SO}2\text{CH}3 + \text{(C}2\text{H}5\text{O)}2\text{P(O)H + NH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH(NH}2\text{)-CH(Ph)-O-SO}2\text{CH}3
      $$
    • The primary amine is subsequently reduced or functionalized.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Challenges
Michaelis-Arbuzov 65–80 Low High Byproduct formation (HCl)
Mitsunobu Reaction 70–85 High Moderate Cost of reagents (DEAD, PPh₃)
Suzuki Coupling 60–75 Moderate High Requires Pd catalyst
Kabachnik-Fields 50–65 Variable Low Competing imine formation

Recent Advances and Patent Literature

Crystallization Techniques for High-Purity Product

A 2025 patent (EP3483169A1) describes a novel crystallization method using sodium halides in organic solvents to precipitate the phosphonate ester. Key steps include:

  • Solvent System : Methanol/acetone mixtures (3:1 v/v) at −10°C.
  • Purity : >98% by HPLC after recrystallization.

Enzymatic Phosphorylation

Emerging approaches employ lipases (e.g., Candida antarctica) to catalyze phosphonate ester formation under mild conditions, reducing energy consumption and waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The diethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid. The reaction pathway and kinetics depend on the catalytic environment:

ConditionMechanismRate Influence FactorsKey Findings
Acidic (HCl/H₂O) A Ac2 (P–O bond cleavage)Steric hindrance, alkyl groupIsopropyl esters hydrolyze faster than methyl esters under acidic conditions .
Basic (NaOH/H₂O) A Al1 (C–O bond cleavage)Polar effects, solvent polarityMethyl esters react ~1000× faster than isopropyl esters in basic media .

For this compound, acidic hydrolysis with concentrated HCl at reflux yields the phosphonic acid derivative in 71–93% efficiency, though prolonged heating risks decomposition .

Nucleophilic Substitution

The methylsulfonyl (MsO) group acts as a superior leaving group, enabling nucleophilic displacement. Common reactions include:

  • Ammonolysis : Reaction with amines (e.g., NH₃, primary amines) replaces the MsO group with amino functionalities, forming phosphonamide derivatives.

  • Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe, KOtBu) replaces the MsO group with alkoxy chains, enhancing solubility for pharmaceutical applications .

Example Reaction:

Diethyl ester+R-NH2R-NH-Phosphonate+MsOH\text{Diethyl ester} + \text{R-NH}_2 \rightarrow \text{R-NH-Phosphonate} + \text{MsOH}

Coupling Reactions

The ester groups participate in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the phenylpropyl moiety.

  • Mitsunobu Reaction : Converts hydroxyl intermediates (post-hydrolysis) to ethers or thioethers using DIAD/TPP .

Enzyme Interaction and Inhibition

This compound inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , a key enzyme in the methylerythritol phosphate (MEP) pathway. Comparative studies highlight its binding affinity:

InhibitorIC₅₀ (µM)Target PathogenSelectivity Over Mammalian Cells
Fosmidomycin0.1–1.0Plasmodium spp.Low
This compound 0.5–2.5Escherichia coliModerate

The mesyl group enhances membrane permeability compared to hydroxyl analogues, improving bioavailability.

Key Routes for Functionalization:

  • Esterification/Transesterification :

    • Monoester synthesis: React with triethyl orthoacetate at 30°C (98% yield) .

    • Diester synthesis: Use excess orthoester at 90°C (quantitative yield) .

  • Phosphonate–Peptide Conjugation :

    • Coupling with activated carboxylates (e.g., EDC/NHS) creates prodrugs with enhanced targeting .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and ethylene.

  • pH Sensitivity : Stable at pH 4–8; rapid hydrolysis occurs outside this range .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Phosphonic acids are increasingly recognized for their bioactive properties, making them valuable in drug development. The structure of phosphonic acids allows for the design of prodrugs that can enhance bioavailability and target specific biological pathways. For instance, phosphonic acids can be modified to create compounds that selectively bind to biological targets, facilitating drug delivery systems for conditions such as cancer and osteoporosis .

2. Bone Targeting Agents

The compound's structural similarity to phosphate makes it suitable for targeting bone tissues. Research indicates that phosphonic acid derivatives can effectively deliver therapeutic agents directly to bone, which is particularly beneficial in treating bone-related diseases like osteoporosis .

Agricultural Applications

1. Herbicides and Plant Growth Regulators

Phosphonic acid derivatives have been utilized as herbicides and plant growth regulators. Their ability to influence plant metabolism and growth patterns makes them effective in controlling weed populations and enhancing crop yields. Studies have shown that certain phosphonic acids can modulate plant hormone levels, leading to improved resistance against pests and diseases .

2. Fertilizers

The incorporation of phosphonic acids in fertilizers has been explored due to their potential to enhance nutrient uptake by plants. The chelating properties of phosphonic acids facilitate better absorption of essential minerals, improving overall plant health and productivity .

Material Science

1. Surface Functionalization

Phosphonic acids are employed in surface functionalization processes, particularly in creating coatings that enhance adhesion properties or impart hydrophobic characteristics to materials. This application is crucial in industries such as electronics and optics, where surface properties significantly affect performance .

2. Hybrid Materials

The versatility of phosphonic acids allows them to be integrated into hybrid materials, combining organic and inorganic components for enhanced performance in various applications, including catalysis and energy storage systems .

Case Study 1: Drug Delivery Systems

A study published in PubMed highlighted the use of phosphonic acid derivatives as drug delivery systems targeting bone tissue. The research demonstrated that these compounds could effectively deliver therapeutic agents while minimizing systemic exposure, thus reducing side effects associated with traditional delivery methods .

Case Study 2: Agricultural Enhancements

Research conducted on the application of phosphonic acids in fertilizers showed a marked increase in crop yield when used alongside traditional fertilizers. The study indicated that plants treated with phosphonic acid-based fertilizers exhibited improved nutrient uptake and disease resistance compared to control groups .

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to mimic phosphate groups allows it to interfere with enzymatic processes and cellular signaling pathways.

Comparison with Similar Compounds

Diethyl p-Toluenesulfonyloxymethylphosphonate (DESMP; CAS 31618-90-3)

Structural Differences :

  • DESMP replaces the mesyloxy group with a p-toluenesulfonyloxy (tosyloxy) group and lacks the 3-phenyl substituent. Instead, it has a methyl group attached to the phosphorus via a methylene bridge.
    Synthesis & Yield :
  • DESMP is synthesized via sulfonylation of diethyl hydroxymethylphosphonate, yielding ~30–50% under optimized conditions . In contrast, the target compound’s synthesis likely involves mesylation of a hydroxypropyl intermediate, with yields dependent on steric effects from the phenyl group.
    Applications :
  • DESMP is a key intermediate in antiviral drugs like tenofovir .

[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic Acid Dimethyl Ester (CAS Not Provided)

Structural Differences :

  • The 2-position substituent is a ketone (oxo) instead of mesyloxy, and the 3-position has a 4-trifluoromethylphenoxy group. The ester groups are methyl rather than ethyl. Physicochemical Properties:
  • The oxo group increases polarity (logP ≈ -1.1) compared to the mesyloxy-substituted target compound, which is more lipophilic due to the phenyl and ethyl ester groups. IR spectra would show a strong carbonyl stretch (~1780 cm⁻¹) absent in the target compound .

Phosphonic Acid, (2-Hydroxy-2-phenylpropyl)-, Dimethyl Ester (CAS 88708-61-6)

Structural Differences :

  • A hydroxy group replaces the mesyloxy substituent at the 2-position, and the ester groups are methyl.
    Reactivity :
  • The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the mesyloxy group in the target compound is a better leaving group, enhancing its utility in nucleophilic substitution reactions .

Diethyl Isopropylphosphonate (CAS 1538-69-8)

Structural Simplicity :

  • Lacks aromatic or sulfonyl substituents. The isopropyl group at phosphorus simplifies synthesis but reduces steric and electronic complexity.
    Applications :
  • Primarily used as a solvent or ligand in coordination chemistry. The target compound’s phenyl and mesyloxy groups expand its utility in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Yield (%) IR Peaks (cm⁻¹) Applications
Target Compound Not Provided C₁₄H₂₁O₆PS Mesyloxy, phenyl, diethyl ester N/A ~1280 (P-O-C), ~1050 (S=O) Pharmaceutical intermediate
DESMP 31618-90-3 C₁₃H₂₁O₆PS Tosyloxy, diethyl ester 30–50 1260 (S=O), 1050 (P-O-C) Tenofovir intermediate
[2-Oxo-3-(4-CF₃-phenoxy)-propyl] dimethyl ester N/A C₁₂H₁₄F₃O₅P Oxo, 4-CF₃-phenoxy, dimethyl ester N/A 1780 (C=O), 1280 (P-O-C) Agrochemical research
Diethyl isopropylphosphonate 1538-69-8 C₇H₁₇O₃P Isopropyl, diethyl ester >70 1020–1060 (P-O-C) Solvent, ligand

Key Research Findings

  • Reactivity : Mesyloxy and tosyloxy groups act as leaving groups, but mesyloxy’s smaller size may facilitate faster nucleophilic displacement compared to tosyloxy .
  • Biological Activity : Aromatic substituents (e.g., phenyl in the target compound) enhance binding to hydrophobic enzyme pockets, whereas trifluoromethyl groups (as in ’s compound) improve metabolic stability .
  • Synthetic Challenges : Bulky substituents (e.g., phenyl at the 3-position) can reduce reaction yields due to steric hindrance, as seen in ’s chromen derivatives (4–50% yields) .

Biological Activity

Phosphonic acid derivatives, particularly those with diethyl ester functionalities, have garnered significant attention in biological research due to their diverse pharmacological properties. This article delves into the biological activity of Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester , exploring its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphonic acid moiety with a diethyl ester group and a phenylpropyl side chain modified by a methylsulfonyl group. This structure is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of phosphonic acid derivatives. One notable study investigated the effects of β-lactam derivatives of α-amino phosphonates on various cancer cell lines. The findings indicated that certain derivatives exhibited potent anticancer activity, particularly against human leukemic cell lines. For instance, a specific diethyl phosphonate was shown to induce G1 phase cell cycle arrest and apoptosis in the NB4 cell line, which models acute promyelocytic leukemia (APL) .

The mechanism underlying the anticancer activity of these compounds often involves:

  • Cell Cycle Arrest : Induction of G1 phase arrest prevents cancer cells from proliferating.
  • Apoptosis : High concentrations lead to apoptosis, effectively reducing tumor size.
  • Differentiation : Combination therapies with agents like All-Trans Retinoic Acid enhance differentiation in leukemic cells .

Stability and Solubility

The solubility and stability of phosphonate esters are critical for their efficacy in vivo. Studies have reported that representative phosphonate diethyl esters demonstrated substantial aqueous solubility (up to 60 mM) and stability under various physiological conditions, including incubation in rat plasma . This stability suggests potential for therapeutic applications without rapid degradation.

Case Studies

  • Ischemic Heart Failure Model : In a phenotypic screen using a mouse model for ischemic heart failure, several phosphonate derivatives were administered via infusion. The results indicated that these compounds could alleviate symptoms associated with heart failure, suggesting broader applications beyond oncology .
  • Antileukemic Activity : The aforementioned study on APL demonstrated that the diethyl phosphonate not only induced apoptosis but also promoted differentiation at lower concentrations, highlighting its dual functionality as both an anticancer agent and a differentiation inducer .

Comparative Analysis of Phosphonate Derivatives

A comparative analysis of various phosphonate derivatives can provide insights into their relative efficacy and potential applications:

Compound StructureSolubility (mM)Stability (pH 1 & 11)Biological Activity
Diethyl Phosphonate60StableAnticancer
Diisopropyl Ester7.25StableLimited
Long Chain EsterTBDTBDTBD

Q & A

Q. How is the compound’s mechanism of action probed in cellular models (e.g., tubulin inhibition)?

  • Fluorescently labeled derivatives enable live-cell imaging of tubulin dynamics. Competitive binding assays with [³H]-vinblastine quantify phosphonate interactions. Molecular docking simulations model steric compatibility with tubulin’s colchicine site, validated by mutagenesis studies .

Methodological Notes

  • Data Contradictions : Cross-validate biological activity using multiple cell lines (e.g., HeLa, MCF-7) and primary cultures to account for variability .
  • Advanced Characterization : Combine 2D-NMR (COSY, HSQC) with high-resolution MS for structural elucidation of complex mixtures .
  • Safety Compliance : Regularly update risk assessments using SDS sections 9 (stability) and 11 (toxicology) .

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